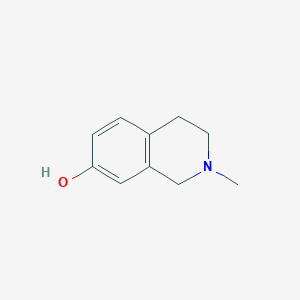

2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol

Description

2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol is a tetrahydroisoquinoline derivative characterized by a hydroxyl group at position 7 and a methyl substituent at position 2 of the isoquinoline core. This compound has been identified in synthetic and natural sources, including plant isolates such as Aconitum barbatum and Menispermum dauricum . Its structural features make it a scaffold of interest in medicinal chemistry, particularly for receptor-targeted drug design. For example, derivatives of this compound have been explored as ligands for NMDA receptors (e.g., NR2B subtype) and dopamine receptors (e.g., D3R) .

Properties

IUPAC Name |

2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-11-5-4-8-2-3-10(12)6-9(8)7-11/h2-3,6,12H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSNCXKJBYAIOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50301377 | |

| Record name | 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88493-58-7 | |

| Record name | 88493-58-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pummerer Reaction

One notable method for synthesizing 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol involves the Pummerer reaction. This approach utilizes N-(arylmethyl)-N-methyl-2-aryl-2-(phenylsulfinyl)acetamides as precursors. The reaction proceeds through the formation of a thionium ion under acidic conditions, leading to intramolecular cyclization.

- Starting Materials: N-(arylmethyl)-N-methyl-2-aryl-2-(phenylsulfinyl)acetamides

- Reagents: Trifluoroacetic anhydride

- Conditions: Ambient temperature

- Yield: Almost quantitative for the initial cyclization step.

The subsequent steps involve reductive desulfurization using sodium borohydride and nickel chloride to yield the target compound in excellent yields.

General Pictet–Spengler Cyclization

Another effective method involves the Pictet–Spengler cyclization, which can be adapted to synthesize this compound from appropriate precursors.

- Starting Materials: Cinnamic aldehyde and amines

- Reagents: Trifluoroacetic acid

- Conditions: Microwave-assisted heating at 120–130 °C

- Yield: Variable based on substitution patterns on the aromatic ring.

This method is particularly advantageous for generating various substituted derivatives of tetrahydroisoquinolines.

Comparative Analysis of Synthesis Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield |

|---|---|---|---|---|

| Pummerer Reaction | N-(arylmethyl)-N-methyl derivatives | Trifluoroacetic anhydride | Ambient temperature | High |

| One-Pot Synthesis | Aromatic aldehydes, sarcosine | None (one-pot process) | Reflux in dry benzene | Very High |

| Pictet–Spengler Cyclization | Cinnamic aldehyde and amines | Trifluoroacetic acid | Microwave heating | Variable |

Research Findings

Research indicates that this compound exhibits neuroprotective properties and may influence cellular signaling pathways. Its potential applications in treating neurodegenerative diseases have prompted further investigation into its synthesis and modification.

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydroisoquinoline ring undergoes oxidation to form aromatic quinoline derivatives. Common reagents and conditions include:

Mechanistic Insight :

Oxidation typically proceeds via electron abstraction from the nitrogen atom, followed by dehydrogenation of the saturated ring. The hydroxyl group at position 7 stabilizes intermediates through resonance.

Reduction Reactions

Reductive modifications target the tetrahydroisoquinoline backbone or functional groups:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂, Pd/C | Ethanol, 50°C | 2-Methyl-1,2,3,4,5,6,7,8-octahydroisoquinolin-7-ol | 85% | |

| NaBH₄ | Methanol, RT | 7-Hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | 72% |

Applications :

Catalytic hydrogenation preserves the hydroxyl group while saturating the heterocyclic ring, enabling access to fully reduced analogs for biological studies.

Substitution Reactions

Electrophilic substitution occurs at the hydroxyl group or the aromatic ring:

Aromatic Electrophilic Substitution

| Reagent | Position | Product | Conditions | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | C8 | 7-Hydroxy-8-nitro-2-methyl-1,2,3,4-tetrahydroisoquinoline | 0–5°C, 2 h | |

| Br₂/FeBr₃ | C5 | 5-Bromo-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | RT, 1 h |

Nucleophilic Substitution

| Reagent | Site | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | N2 | 2,7-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-ol | 68% | |

| Acetyl chloride | O7 | 7-Acetoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | 90% |

Key Note : Steric hindrance from the methyl group at C2 directs substitution to the para position (C5/C8) of the hydroxyl group .

Cyclization and Ring Expansion

The compound participates in cycloaddition and annulation reactions:

Example :

Reaction with glutaric anhydride forms a six-membered lactam ring fused to the tetrahydroisoquinoline core via a 6-exo-trig cyclization .

Functional Group Interconversion

The hydroxyl group undergoes derivatization:

| Reaction Type | Reagent | Product | Application | Source |

|---|---|---|---|---|

| Mitsunobu reaction | DIAD, PPh₃ | 7-Alkoxy-2-methyl-THIQ | Ether prodrug synthesis | |

| Sulfonation | SO₃·Pyridine | 7-Sulfo-2-methyl-THIQ | Water-soluble derivatives |

Comparative Reactivity with Analogues

The methyl and hydroxyl groups confer distinct reactivity compared to other THIQs:

Mechanistic Studies

-

Oxidation Pathways : DFT calculations reveal that the hydroxyl group lowers the activation energy for dehydrogenation by stabilizing transition states through hydrogen bonding .

-

Substitution Selectivity : Steric maps indicate that the methyl group at C2 shields the ortho positions (C1/C3), favoring para-directed reactions.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

- 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations that are essential in the development of pharmaceuticals and other chemical products.

Synthetic Methods

- Common synthetic routes include the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes under acidic conditions. Recent advancements have introduced microwave-assisted synthesis and solvent-free conditions to enhance yield and purity .

Biological Applications

Neuroprotective Properties

- Research highlights the neuroprotective effects of this compound. A study on C57BL/6J mice demonstrated that chronic administration reduced the number of tyrosine hydroxylase-immunoreactive cells in the substantia nigra, indicating potential utility in treating neurodegenerative diseases such as Parkinson's disease. The compound appears to influence dopaminergic neuron survival and function .

Antiviral Activity

- Novel derivatives based on the tetrahydroisoquinoline structure have shown significant antiviral activity against SARS-CoV-2. For instance, one compound demonstrated an effective concentration (EC50) of 3.15 μM with a selective index exceeding 63.49 in Vero E6 cells. This suggests that modifications of the tetrahydroisoquinoline scaffold can lead to potent antiviral agents .

Medicinal Chemistry Insights

Therapeutic Potential

- The compound is being investigated for its role in enzyme inhibition and receptor binding. Its interaction with neurotransmitter receptors may modulate their activity, influencing neurological pathways. Additionally, its anti-infective properties are being explored further for potential applications in treating various infections .

Structural Activity Relationship (SAR) Studies

- Understanding the SAR is vital for optimizing the biological activity of tetrahydroisoquinoline derivatives. Studies have shown that specific substitutions on the isoquinoline core can enhance therapeutic effects against pathogens and neurodegenerative disorders .

Industrial Applications

Pharmaceutical Development

- The compound is utilized in pharmaceutical development due to its diverse biological activities. Its ability to act as a precursor for various drug formulations makes it a valuable asset in medicinal chemistry .

Agrochemical Uses

- Beyond pharmaceuticals, this compound has potential applications in agrochemicals. Its biological properties could be leveraged to develop new pesticides or herbicides that are more effective and environmentally friendly.

Table 1: Comparison of Biological Activities

| Compound | EC50 (μM) | Selective Index | Biological Activity |

|---|---|---|---|

| This compound | 3.15 | >63.49 | Antiviral against SARS-CoV-2 |

| Neuroprotective derivative | TBD | TBD | Neuroprotective effects |

Table 2: Synthetic Methods Overview

| Method | Description | Yield Improvement Techniques |

|---|---|---|

| Pictet-Spengler Reaction | Reaction of phenylethylamine with aldehydes | Microwave-assisted synthesis |

| Solvent-Free Conditions | Reaction performed without solvents | Enhances reaction efficiency |

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it may interact with neurotransmitter receptors, modulating their activity and influencing neurological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

The following table summarizes key structural analogs of 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol and their substituent variations:

Pharmacological Activity

- Dopamine D3 Receptor (D3R) Selectivity :

The 6-methoxy-2-methyl analog (Corypalline) and related derivatives exhibit high D3R antagonism due to interactions with extracellular loop 2 (ECL2) of the receptor. The methoxy group at position 6 is critical for selectivity over D2R, while the 7-OH group forms hydrogen bonds with residues like Ser192 . - NMDA Receptor Modulation :

Substituents at position 1 significantly influence activity. For example, the 4-chlorophenethyl derivative () shows potent NR2B NMDA receptor binding, attributed to hydrophobic interactions with the receptor’s orthosteric site . - Cytotoxicity and Antibacterial Activity: Natural analogs, such as O-methylarmepavine (1) and magnoflorine (6), display antibacterial activity against S. aureus and cytotoxicity against HeLa cells, though these effects are less pronounced in this compound itself .

Physicochemical Properties

The methoxy group in Corypalline increases lipophilicity (logP = 2.9), enhancing blood-brain barrier penetration, whereas the hydroxyl group in the target compound improves aqueous solubility .

Biological Activity

2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol (2-MTIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which is known for its diverse biological activities. This article explores the biological activity of 2-MTIQ, focusing on its neuroprotective effects, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of 2-MTIQ is , with a molecular weight of approximately 149.22 g/mol. The structure features a tetrahydroisoquinoline core, which is significant for its biological interactions.

Neuroprotective Effects

Research has demonstrated that 2-MTIQ exhibits neuroprotective properties. A study involving chronic administration to C57BL/6J mice showed that 2-MTIQ reduced the number of tyrosine hydroxylase-immunoreactive cells in the substantia nigra, indicating potential implications in neurodegenerative diseases such as Parkinson's disease . The compound appears to influence dopaminergic neuron survival and function, suggesting its utility in treating conditions characterized by dopaminergic dysfunction.

The mechanism underlying the neuroprotective effects of 2-MTIQ may involve modulation of neurotransmitter systems and interaction with specific receptors. For instance, it has been suggested that THIQ derivatives can act on NMDA receptors, specifically the NR2B subtype, which is associated with neuroprotection and synaptic plasticity .

Comparative Biological Activity

The following table summarizes the biological activities of various THIQ derivatives compared to 2-MTIQ:

Study on Neuroprotection

A significant study published in Brain Research investigated the effects of 2-MTIQ on cultured rat mesencephalic neurons exposed to neurotoxins. The results indicated that treatment with 2-MTIQ significantly reduced neuronal death and preserved dopaminergic neuron integrity. This suggests that 2-MTIQ may have therapeutic potential in preventing neurodegeneration associated with Parkinson's disease .

Pharmacological Insights

In another study focusing on the pharmacological profile of THIQ compounds, it was found that 2-MTIQ can selectively influence neurotransmitter systems involved in mood regulation and cognitive function. This highlights its potential as a candidate for developing treatments for mood disorders and cognitive decline .

Future Directions

Ongoing research is essential to fully elucidate the range of biological activities exhibited by 2-MTIQ and its analogs. Investigations into its pharmacokinetics, optimal dosing strategies, and long-term effects are critical for advancing its therapeutic application.

Q & A

Q. Table 1: Key Reaction Conditions

| Step | Temperature | Reagent | Product (ee) |

|---|---|---|---|

| Hydroboration | -25°C | (dIpc)₂BH | (R)-Z-4 (High ee) |

| Isomerization | 95°C | - | (S)-E-7 (>90% ee) |

| Allylation | RT | Aldehydes | 1,2-syn/anti diols |

Advanced: How does the stereochemical outcome of allylation reactions vary with thermodynamic vs. kinetic control?

Answer:

Under kinetic control (low temperature, -25°C), the (R)-Z-4 intermediate dominates due to steric hindrance favoring syn addition. Thermodynamic control (95°C) shifts equilibrium to the (S)-E-7 isomer via chair-like transition states, enabling anti-selective allylation. Computational modeling of transition states and monitoring via ¹H NMR can resolve such stereochemical discrepancies .

Basic: What biological targets are associated with this compound derivatives?

Answer:

The 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol pharmacophore (structurally analogous to the target compound) exhibits selective dopamine D3 receptor (D3R) antagonism. Docking studies reveal interactions with extracellular loop 2 (ECL2) of D3R and hydrogen bonding with Ser192 in the orthosteric site, enhancing selectivity over D2R. For example, compound 7 (Kᵢ D3R = 92 nM) showed >17-fold selectivity versus D2R .

Q. Table 2: Receptor Binding Affinities

| Compound | D3R Kᵢ (nM) | D2R Kᵢ (nM) | Selectivity (D3R/D2R) |

|---|---|---|---|

| 7 | 92 | 1593 | 17.3 |

| 8 | 6479 | - | - |

Advanced: How can computational methods optimize D3R selectivity in structural analogs?

Answer:

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations identify critical interactions:

- ECL2 interactions : Arylamide motifs in analogs form π-π stacking with D3R’s Tyr365.

- Orthosteric site : Hydrogen bonding with Ser192 improves affinity.

Adjusting substituents (e.g., methoxy vs. hydroxy groups) modulates lipophilicity (clogP) while retaining selectivity .

Basic: Are there natural sources or biosynthetic pathways for this compound?

Answer:

While not directly isolated, structurally related alkaloids (e.g., 6-methoxy-1-(4-methoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol) are found in Menispermum dauricum rhizomes. Biosynthetically, norcoclaurine synthase (NCS) catalyzes Pictet-Spengler condensation of dopamine and aldehydes to form 1-aryl-tetrahydroisoquinoline scaffolds, which can be enzymatically modified .

Advanced: How do pH and temperature affect the stability of intermediates during synthesis?

Answer:

- pH : Acidic conditions promote protonation of the tetrahydroisoquinoline nitrogen, reducing nucleophilicity and slowing undesired side reactions.

- Temperature : Elevated temperatures (e.g., 95°C) drive isomerization but risk decomposition. Monitoring via TLC or HPLC under inert atmospheres (N₂/Ar) mitigates oxidation .

Basic: What analytical techniques confirm the structure and purity of synthesized derivatives?

Answer:

- ¹H/¹³C NMR : Assign diastereotopic protons (e.g., C2-methyl groups) and aromatic hydroxyls.

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB.

- HRMS : Validates molecular formulae (e.g., C₁₀H₁₃NO for the parent compound) .

Advanced: How does the 7-hydroxy group influence pharmacological activity compared to methoxy analogs?

Answer:

The 7-hydroxy group enhances hydrogen-bonding potential, improving receptor affinity but increasing metabolic susceptibility. Methoxy substitution (e.g., 6-methoxy analogs) balances lipophilicity (clogP ~2.5) and stability, as seen in D3R antagonists with prolonged half-lives .

Basic: What safety precautions are required when handling this compound?

Answer:

- Hazard codes : H302 (harmful if swallowed), H315/H319 (skin/eye irritation).

- PPE : Gloves (nitrile), goggles, and fume hoods for synthesis.

- Neutralization : Spills require dilute acetic acid for pH adjustment before disposal .

Advanced: Can enantiomeric impurities impact biological assay outcomes?

Answer:

Yes. For example, (R)-enantiomers may exhibit off-target binding (e.g., D2R). Chiral resolution via preparative HPLC or enzymatic kinetic resolution ensures >98% ee for reliable SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.